molecular formula C14H12FNO B13405138 2-Amino-1-(4-fluorophenyl)-2-phenylethanone

2-Amino-1-(4-fluorophenyl)-2-phenylethanone

Cat. No.: B13405138
M. Wt: 229.25 g/mol
InChI Key: BHYZXVZPIPYLPL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)-2-phenylethanone typically involves the reaction of 4-fluoroacetophenone with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-1-(4-fluorophenyl)-2-phenylethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The presence of the fluorophenyl group enhances its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-2-phenylethanone
  • 2-Amino-1-(4-bromophenyl)-2-phenylethanone
  • 2-Amino-1-(4-methylphenyl)-2-phenylethanone

Comparison: Compared to its analogs, 2-Amino-1-(4-fluorophenyl)-2-phenylethanone exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased lipophilicity and metabolic stability, making the compound more suitable for certain applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

2-amino-1-(4-fluorophenyl)-2-phenylethanone

InChI

InChI=1S/C14H12FNO/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13H,16H2

InChI Key

BHYZXVZPIPYLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)N

Origin of Product

United States

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